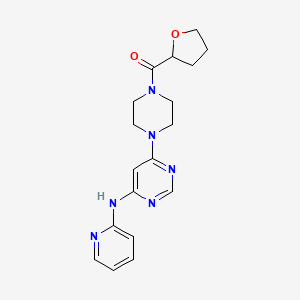

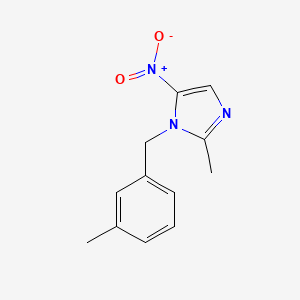

![molecular formula C15H15N5O2 B2757813 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide CAS No. 2034276-44-1](/img/structure/B2757813.png)

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide” is a compound that has been mentioned in the context of bromodomain and extraterminal inhibitors . It is part of a series of compounds that have been optimized for BRD4 potency and physical properties . The compound is related to a class of molecules known as triazolopyridazines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Ability

Research has led to the synthesis of new derivatives within the 1,2,4-triazole-thiadiazine class, demonstrating significant antioxidant abilities. These compounds, through multi-step syntheses, have shown higher antioxidant capabilities in assays compared to traditional antioxidants like ascorbic acid and BHT. This finding opens up potential applications in developing antioxidant agents that could mitigate oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).

Antihistaminic and Anti-inflammatory Activities

Compounds bearing the triazolo[4,3-b]pyridazine core have been synthesized and evaluated for their antihistaminic activities and inhibitory effects on eosinophil infiltration. These compounds exhibit potent antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis, suggesting their potential use in treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Species-Specific Metabolism and Toxicological Implications

A detailed investigation into the metabolism of SGX523, a compound structurally related to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide, has shown species-specific metabolism by aldehyde oxidase, leading to a less soluble metabolite implicated in observed toxicological effects. This study highlights the importance of understanding metabolic pathways in drug development and the potential toxicological risks associated with metabolites (Diamond et al., 2010).

Anti-asthmatic Activities

Novel compounds from the triazolo[4,3-b]pyridazine class have been synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, demonstrating potent anti-asthmatic activity. These findings suggest potential applications in asthma and respiratory disease treatment (Kuwahara et al., 1997).

Structural Characterization and Theoretical Studies

The synthesis, structural characterization, and detailed theoretical studies of triazole pyridazine derivatives have been conducted. These studies not only provide insights into the molecular structure but also explore the electronic properties and potential biological activities of these compounds (Sallam et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide is the Cell division protein ZipA . This protein is found in organisms like Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.

Mode of Action

It is known that the compound interacts with the zipa protein, potentially altering its function .

Eigenschaften

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-5-3-4-6-11(10)15(21)16-9-13-18-17-12-7-8-14(22-2)19-20(12)13/h3-8H,9H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEYARXLQFHFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2757734.png)

![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)